Superior Two-Hour Headache Freedom Compared to Oral Sumatriptan
In a randomized, double-blind, double-dummy, placebo-controlled, parallel-arm, multi-center clinical trial (N=201) directly comparing the Avamigran five-component formulation to oral sumatriptan, a significantly higher proportion of patients achieved complete headache freedom at 2 hours post-dose [1]. The study provides definitive, quantitative differentiation against a globally recognized standard of care for acute migraine.
| Evidence Dimension | Percentage of Patients Completely Free of Headache at 2 Hours |
|---|---|
| Target Compound Data | 51.12% |
| Comparator Or Baseline | Sumatriptan: 33.70% |
| Quantified Difference | Absolute increase of 17.42 percentage points; Relative Risk Reduction of 0.61 for salvage therapy use. |
| Conditions | Randomized, double-blind, double-dummy, placebo-controlled, multi-center clinical trial in patients with moderate to severe acute attacks of migraine without aura (MWA). |
Why This Matters
This 17.42% absolute improvement in the primary endpoint of headache freedom at 2 hours represents a clinically meaningful and statistically significant advantage for patient outcomes, directly informing formulary selection and therapeutic decision-making.
- [1] Miljković S, et al. The first comparative double-blind trial on efficacy and safety of ergotamine based five-component combination and sumatriptan in migraine without aura. Hippokratia. 2018 Jan-Mar;22(1):17-22. View Source
